2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398870
InChI: InChI=1S/C13H17NO2/c1-4-5-9-6-7-10-11(8-9)16-13(2,3)12(15)14-10/h6-8H,4-5H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.:

Cat. No.: VC20398870

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name 2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C13H17NO2/c1-4-5-9-6-7-10-11(8-9)16-13(2,3)12(15)14-10/h6-8H,4-5H2,1-3H3,(H,14,15)
Standard InChI Key SEMNOXGAQIOVSS-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC2=C(C=C1)NC(=O)C(O2)(C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

The compound’s IUPAC name, 2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one, reflects its core structure: a benzoxazin-3-one scaffold with methyl groups at the 2-position and a propyl substituent at the 7-position (Figure 1). The SMILES notation CCCc1ccc2c(c1)OC(C(=O)N2)(C)C\text{CCCc1ccc2c(c1)OC(C(=O)N2)(C)C} and InChIKey SEMNOXGAQIOVSS-UHFFFAOYSA-N\text{SEMNOXGAQIOVSS-UHFFFAOYSA-N} provide unambiguous identifiers for its chemical structure .

Table 1: Key Structural and Identifiers

PropertyValue
Molecular FormulaC13H17NO2\text{C}_{13}\text{H}_{17}\text{NO}_{2}
Molecular Weight219.28 g/mol
CAS Number2060008-61-7
SMILESCCCc1ccc2c(c1)OC(C(=O)N2)(C)C
InChIKeySEMNOXGAQIOVSS-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. For analogous benzoxazinones, 1H^1\text{H}-NMR typically shows signals for methyl groups (~1.3–1.5 ppm), propyl chain protons (~0.9–2.5 ppm), and aromatic protons (~6.5–7.5 ppm) . The carbonyl group (C=O\text{C=O}) resonates at ~165–175 ppm in 13C^{13}\text{C}-NMR . HRMS data for the compound would exhibit a molecular ion peak at m/z 219.28 ([M+H]+^+).

Synthesis and Optimization Strategies

Key Synthetic Routes

Benzoxazinones are commonly synthesized via Williamson ether synthesis and Mannich cyclization. For 2,2-dimethyl-7-propyl derivatives, the following steps are employed:

  • Alkylation: Reaction of 2-nitrophenol with 2-bromo-1-propylpropan-1-one under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to form a nitro intermediate .

  • Reduction-Cyclization: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) reduces the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone core .

  • Functionalization: Introduction of the propyl group via alkylation or Friedel-Crafts acylation, optimized for regioselectivity .

Table 2: Representative Synthesis Yields

StepReagents/ConditionsYield (%)
Nitro IntermediateK2CO3\text{K}_2\text{CO}_3, DMF, 150°C73–90
Reduction-CyclizationH2\text{H}_2, Pd/C\text{Pd/C}, MeOH50–82
Propyl FunctionalizationAlkyl halide, NaH\text{NaH}, DMF24–50

Challenges and Innovations

Stereochemical control at the 2-position and minimizing side reactions (e.g., over-alkylation) remain challenges. Recent patents (e.g., CN103951632A) highlight chlorine-fluorine exchange reactions for introducing halogens, though propyl derivatives require tailored alkylation protocols . Microwave-assisted synthesis and flow chemistry have improved reaction efficiency and purity .

Pharmacological Activities

Antimicrobial Effects

Derivatives with alkyl chains (e.g., propyl) demonstrate broad-spectrum activity. In a study of 4-(3-dimethylaminopropyl)benzoxazinones, MIC values against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL . The propyl group may disrupt bacterial membrane integrity via hydrophobic interactions .

Antiplatelet Activity

Benzoxazinones inhibit platelet aggregation by targeting the GPIIb/IIIa receptor. Compounds 8c and 8d (IC50_{50} = 8.94–8.99 µM) bind to the receptor’s RGD motif, preventing fibrinogen cross-linking . The propyl substituent’s steric effects may modulate binding affinity .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

The compound’s logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its solubility in DMSO is >10 mM, making it suitable for in vitro assays .

Metabolic Stability

Cytochrome P450 enzymes (e.g., CYP3A4) metabolize benzoxazinones via oxidative dealkylation. Propyl chains may slow metabolism compared to shorter alkyl groups, extending half-life .

Table 3: Predicted ADMET Properties

PropertyValue
logP2.8
Water Solubility~0.1 mg/mL
Plasma Protein Binding85–90%
CYP450 InhibitionModerate (CYP3A4)

Applications in Drug Development

Lead Optimization

The compound serves as a lead for non-steroidal mineralocorticoid receptor (MR) antagonists. Structural analogs (e.g., 14n) show nanomolar affinity for MR, with selectivity over glucocorticoid and androgen receptors .

Hybrid Molecules

Conjugation with triazole or pyrazole moieties enhances anticancer activity. For instance, 6-[1-(4-fluorophenyl)-3-trifluoromethylpyrazol-5-yl]benzoxazinone reduced tumor growth in xenograft models by 60% .

Recent Advances (2023–2025)

  • Synthetic Methodologies: Flow chemistry protocols reduced reaction times from 24 hours to 2 hours for nitro intermediate synthesis .

  • Biological Screening: High-throughput screening identified the compound as a hit for neuroinflammatory targets (e.g., COX-2 inhibition) .

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